molecular formula C14H19ClN2O B12468110 2-(4-chlorophenoxy)-N-cyclohexylethanimidamide

2-(4-chlorophenoxy)-N-cyclohexylethanimidamide

Cat. No.: B12468110
M. Wt: 266.76 g/mol
InChI Key: HBOXGRZUHSCGND-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-cyclohexylethanimidamide is an organic compound that features a chlorophenoxy group and a cyclohexyl group attached to an ethanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-cyclohexylethanimidamide typically involves the reaction of 4-chlorophenol with cyclohexylamine under specific conditions. One common method involves the etherification of 4-chlorophenol with an appropriate alkylating agent, followed by the reaction with cyclohexylamine to form the desired ethanimidamide . The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like methylene chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps to ensure high yield and purity, such as the use of efficient catalysts and optimized reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-cyclohexylethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-cyclohexylethanimidamide is unique due to its specific combination of a chlorophenoxy group and a cyclohexyl group attached to an ethanimidamide backbone. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N'-cyclohexylethanimidamide

InChI

InChI=1S/C14H19ClN2O/c15-11-6-8-13(9-7-11)18-10-14(16)17-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,16,17)

InChI Key

HBOXGRZUHSCGND-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=C(COC2=CC=C(C=C2)Cl)N

Origin of Product

United States

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